

Spectroscopic Profile of 4-Methoxy-beta-nitrostyrene: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-beta-nitrostyrene

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-beta-nitrostyrene**, a versatile organic compound with applications in synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The empirical formula for **4-Methoxy-beta-nitrostyrene** is $C_9H_9NO_3$, with a molecular weight of 179.17 g/mol. The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data for **4-Methoxy-beta-nitrostyrene** provide detailed information about its proton and carbon environments.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **4-Methoxy-beta-nitrostyrene** was recorded in deuterated chloroform ($CDCl_3$). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.98	d	13.5	1H	=CH-NO ₂
7.55	d	9.0	2H	Ar-H (ortho to -CH=)
7.50	d	13.7	1H	Ar-CH=
6.97	d	8.5	2H	Ar-H (ortho to -OCH ₃)
3.87	s	-	3H	-OCH ₃

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
162.5	Ar-C-OCH ₃
140.1	Ar-CH=
138.2	=CH-NO ₂
131.2	Ar-C (ortho to -CH=)
124.1	Ar-C-CH=
115.0	Ar-C (ortho to -OCH ₃)
55.6	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The data below represents the key absorption bands for **4-Methoxy-beta-nitrostyrene**.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3100	C-H stretch (alkenyl)
~3000	C-H stretch (aromatic)
~2850	C-H stretch (methyl)
~1630	C=C stretch (alkenyl)
~1600, ~1580, ~1500	C=C stretch (aromatic)
~1510	N-O asymmetric stretch (nitro group)
~1340	N-O symmetric stretch (nitro group)
~1260	C-O stretch (aryl ether)
~970	=C-H bend (trans alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The data below is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization (EI).^[1]

m/z	Relative Intensity	Assignment
179	Moderate	$[M]^+$ (Molecular Ion)
132	High	$[M - NO_2 - H]^+$
89	Moderate	$[C_7H_5O]^+$
77	Moderate	$[C_6H_5]^+$

Experimental Protocols

The following sections outline the methodologies for the synthesis of **4-Methoxy-beta-nitrostyrene** and the acquisition of the spectroscopic data presented above.

Synthesis of 4-Methoxy-beta-nitrostyrene via Henry Condensation

4-Methoxy-beta-nitrostyrene can be synthesized via a Henry condensation reaction between 4-methoxybenzaldehyde and nitromethane.

Materials:

- 4-methoxybenzaldehyde
- Nitromethane
- Ammonium acetate
- Glacial acetic acid
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask, dissolve 4-methoxybenzaldehyde in a minimal amount of glacial acetic acid.
- Add an excess of nitromethane to the solution.
- Add a catalytic amount of ammonium acetate to the mixture.
- Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Filter the solid product, wash it with cold water, and dry it.
- Purify the crude **4-Methoxy-beta-nitrostyrene** by recrystallization from ethanol to obtain yellow needles.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A small amount of the purified **4-Methoxy-beta-nitrostyrene** is dissolved in deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
- **Data Acquisition:** Standard pulse sequences are used for both ^1H and ^{13}C NMR acquisitions. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired over a larger number of scans due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** A small amount of the solid **4-Methoxy-beta-nitrostyrene** is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over a standard wavenumber range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

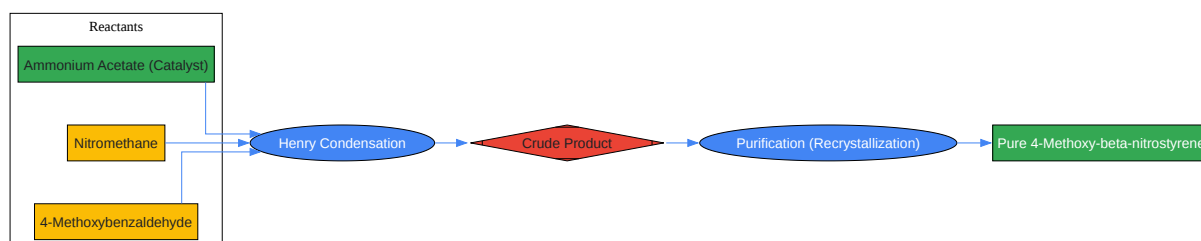
Mass Spectrometry (MS):

- **Sample Preparation:** A dilute solution of **4-Methoxy-beta-nitrostyrene** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

- **Data Acquisition:** The sample solution is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by electron impact. The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio and detected.

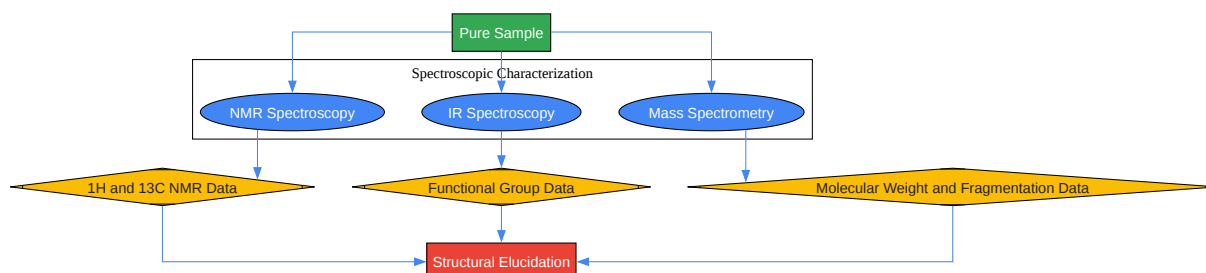
Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization of **4-Methoxy-beta-nitrostyrene**.



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Caption: Synthetic workflow for **4-Methoxy-beta-nitrostyrene**.



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Caption: Workflow for spectroscopic analysis.

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References

- 1. trans-4-Methoxy-beta-nitrostyrene | C₉H₉NO₃ | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
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